
tert-Butyl 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: is a complex organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a palladium-catalyzed borylation reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and borylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids.
Reduction: Reduction reactions can target the indazole core or the ester group, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic acids.
Reduction: Reduced indazole derivatives.
Substitution: Various aryl or vinyl-substituted indazole derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Cross-Coupling Reactions: Utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-boron bonds.
Biological Probes: Can be used to create boron-containing probes for biological studies.
Industry:
Material Science:
Mechanism of Action
The mechanism of action for tert-Butyl 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate largely depends on its application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds. In biological systems, the compound’s mechanism would depend on its specific target, which could involve interactions with enzymes or receptors.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
Pinacolborane: A simpler boronic ester used in various organic transformations.
Uniqueness:
Structural Complexity: The presence of the indazole core and the tert-butyl ester group makes tert-Butyl 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate more complex and potentially more versatile in synthetic applications compared to simpler boronic acids and esters.
Reactivity: The specific arrangement of functional groups in this compound can lead to unique reactivity patterns, making it valuable for specialized synthetic applications.
Properties
Molecular Formula |
C19H27BN2O4 |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
tert-butyl 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |
InChI |
InChI=1S/C19H27BN2O4/c1-12-13-10-9-11-14(20-25-18(5,6)19(7,8)26-20)15(13)22(21-12)16(23)24-17(2,3)4/h9-11H,1-8H3 |
InChI Key |
ULIQLOQGSPYNKJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=NN3C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


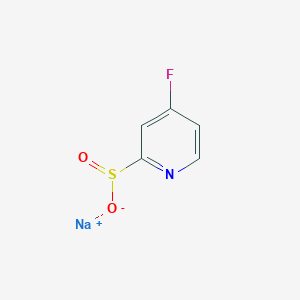
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
![Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)
![4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13659697.png)
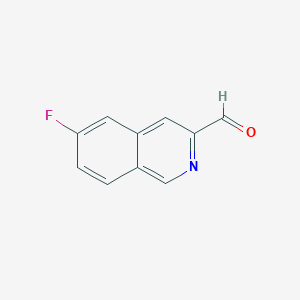
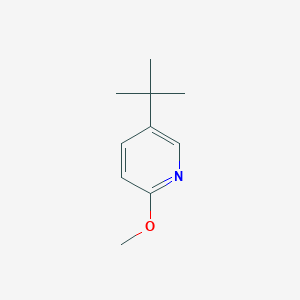

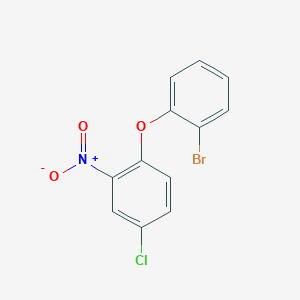
![5,7-Dichloro-2-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13659719.png)
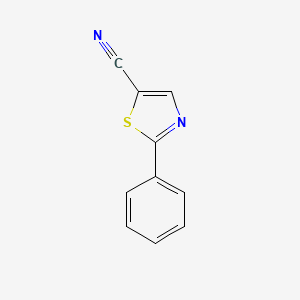
![4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13659740.png)


![Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13659758.png)
